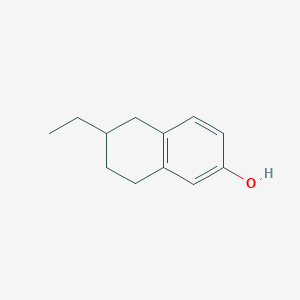

6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h5-6,8-9,13H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSMEPQNVJBDAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)C=CC(=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Ethyl 5,6,7,8 Tetrahydronaphthalen 2 Ol and Its Advanced Derivatives

Strategies for Constructing the 5,6,7,8-Tetrahydronaphthalene Core

The formation of the 5,6,7,8-tetrahydronaphthalene scaffold is a critical phase in the synthesis of the target compound. Several key strategies have been developed to construct this bicyclic system, each with its own advantages and applications.

Epoxide Ring Opening Approaches for Tetrahydronaphthalen-2-ol Scaffolds

Intramolecular epoxide ring-opening reactions represent a powerful strategy for the synthesis of cyclic ethers and have potential applications in the formation of the tetrahydronaphthalen-2-ol core. This approach typically involves an epoxy alcohol precursor, where the hydroxyl group acts as an internal nucleophile, attacking the epoxide ring to form a new cyclic structure. The regioselectivity of this cyclization is crucial and is governed by Baldwin's rules, with a preference for exo or endo ring closure depending on the transition state geometry.

While direct synthesis of the 6-ethyl-5,6,7,8-tetrahydronaphthalen-2-ol scaffold via this method is not extensively documented, the principles of intramolecular epoxide ring opening can be applied. For instance, a suitably substituted epoxy alcohol could be designed to favor the formation of the six-membered saturated ring of the tetrahydronaphthalene system. The reaction is often catalyzed by acids or bases, which activate the epoxide ring towards nucleophilic attack. nih.govresearchgate.netbris.ac.uk Lewis acids, for example, can coordinate to the epoxide oxygen, facilitating ring opening. nih.gov The stereochemistry of the starting epoxy alcohol can also be used to control the stereochemistry of the resulting cyclic product.

Cascade Prins/Friedel–Crafts Cyclization for Substituted Tetrahydronaphthalen-2-ols

A highly effective and atom-economical method for the synthesis of substituted tetrahydronaphthalen-2-ols is the cascade Prins/Friedel–Crafts cyclization. beilstein-journals.orgnih.gov This reaction typically begins with a 2-(2-vinylphenyl)acetaldehyde derivative, which, in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), undergoes an intramolecular Prins reaction. beilstein-journals.orgnih.gov This initial cyclization generates a benzylic carbocation intermediate. This reactive intermediate is then trapped by an external aromatic nucleophile via a Friedel–Crafts alkylation, leading to the formation of a 4-aryl-tetralin-2-ol. beilstein-journals.orgnih.gov

The versatility of this method allows for the introduction of various substituents on both the tetralin core and the appended aryl group. beilstein-journals.orgnih.gov While this approach directly yields a 4-substituted derivative, it provides a robust framework that could be further modified to achieve the desired 6-ethyl substitution pattern through subsequent synthetic steps.

| Starting Aldehyde | Aromatic Nucleophile | Lewis Acid | Product | Yield |

|---|---|---|---|---|

| 2-(2-vinylphenyl)acetaldehyde | Veratrole | BF₃·Et₂O | 4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-ol | 50% |

| 2-(2-vinylphenyl)acetaldehyde | Furan | BF₃·Et₂O | 4-(furan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-ol | 31% |

Reduction of Ketone Precursors in Tetrahydronaphthalenone Synthesis (e.g., 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate derivatives)

A common and reliable route to the 5,6,7,8-tetrahydronaphthalen-2-ol core involves the reduction of a corresponding tetralone precursor. Tetralones can be synthesized through various methods, including intramolecular Friedel-Crafts acylation of arylbutyric acids. researchgate.netorganic-chemistry.org For instance, 4-phenylbutyric acid can be cyclized in the presence of a strong acid to form α-tetralone. stackexchange.com

Once the tetralone is obtained, the ketone functionality can be reduced to a hydroxyl group using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the stereoselectivity of the reaction if a chiral center is formed. Catalytic hydrogenation is another effective method for the reduction of the ketone, often employing catalysts such as platinum or palladium on a carbon support. researchgate.net This approach provides a straightforward pathway to the desired tetrahydronaphthalen-2-ol scaffold.

Birch Reduction and Subsequent Modifications for Saturated Tetrahydronaphthalene Systems

The Birch reduction is a powerful tool for the partial reduction of aromatic rings, offering a route to di- and tetrahydronaphthalene systems. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com This reaction employs an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849) with a proton source, such as an alcohol. wikipedia.orgmasterorganicchemistry.com When applied to naphthalene (B1677914) derivatives, the Birch reduction can selectively reduce one of the aromatic rings.

For the synthesis of the 5,6,7,8-tetrahydronaphthalene core, a suitable starting material would be a 2-substituted naphthalene, such as 2-methoxynaphthalene (B124790). askfilo.comchegg.com The Birch reduction of 2-methoxynaphthalene yields a mixture of isomeric dihydro- and tetrahydronaphthalene derivatives. askfilo.com The resulting enol ether can be hydrolyzed under acidic conditions to reveal a ketone, which can then be reduced to the corresponding alcohol as described in the previous section. Further hydrogenation of any remaining double bonds in the saturated ring can be achieved through catalytic hydrogenation to afford the fully saturated 5,6,7,8-tetrahydronaphthalene system. mdpi.com

| Reactant | Reagents | Intermediate Product | Subsequent Steps | Final Core Structure |

|---|---|---|---|---|

| 2-Methoxynaphthalene | Na/NH₃, EtOH | Dihydro- and Tetrahydronaphthalene enol ethers | 1. Acid Hydrolysis 2. Reduction of Ketone 3. Catalytic Hydrogenation | 5,6,7,8-Tetrahydronaphthalen-2-ol |

Introduction of the Ethyl Moiety

With the 5,6,7,8-tetrahydronaphthalene-2-ol core constructed, the next critical step is the introduction of the ethyl group at the C6 position.

Alkylation Strategies at Position 6 of the Tetrahydronaphthalene Ring

The introduction of an ethyl group at the C6 position of the tetrahydronaphthalene ring can be achieved through several alkylation strategies. One common approach is the Friedel-Crafts alkylation. beilstein-journals.org This reaction involves the treatment of the tetrahydronaphthalene core with an ethylating agent, such as ethyl halide or ethylene, in the presence of a Lewis acid catalyst. However, controlling the regioselectivity of Friedel-Crafts alkylation can be challenging, and mixtures of isomers may be obtained.

A more targeted approach involves the alkylation of a pre-functionalized tetrahydronaphthalene derivative. For instance, a tetralone intermediate can be subjected to an alkylation reaction at the α-position to the carbonyl group. Alternatively, methods for the direct alkylation of halogenated precursors have been developed. A patent describes a method for preparing 6-alkylated steroidal derivatives and corresponding alkylated 5,6,7,8-tetrahydronaphthalene-2(4aH)-ones, which involves the alkylation of a 6-halogenated compound with an organometallic alkylating agent. google.com This suggests that a 6-bromo-5,6,7,8-tetrahydronaphthalen-2-ol derivative could be treated with an organocuprate, such as lithium diethylcuprate, to introduce the ethyl group at the desired position.

Stereoselective Synthesis of Chiral Centers in the Ethyl-Tetrahydronaphthalenol Structure

The creation of a specific stereoisomer of this compound hinges on the stereoselective synthesis of its chiral center at the C2 position. The most prevalent and effective strategy involves the asymmetric reduction of the corresponding prochiral ketone precursor, 6-ethyl-3,4-dihydronaphthalen-2(1H)-one (also known as 6-ethyl-β-tetralone). This transformation establishes the hydroxyl group with a defined spatial orientation (R or S configuration).

Two primary methodologies are employed for this purpose: biocatalytic reduction and chiral catalyst-mediated chemical reduction.

Biocatalytic Reduction: This "green chemistry" approach utilizes whole-cell microorganisms (such as specific strains of yeast like Trichosporon capitatum or fungi) or isolated enzymes (oxidoreductases) to perform the enantioselective reduction. nih.gov These biocatalysts can produce the desired alcohol with very high enantiomeric excess (ee), often exceeding 90-95%. The choice of microorganism is critical, as different strains can yield opposite enantiomers of the final product. nih.gov

Chemical Asymmetric Reduction: This method relies on chiral catalysts to direct the reduction of the tetralone. A well-established example is the Corey-Itsuno reduction, which employs an oxazaborolidine catalyst. This catalyst coordinates to both the reducing agent (commonly borane, BH₃) and the ketone's carbonyl group, creating a sterically defined transition state that forces the hydride to add to one face of the carbonyl, resulting in a specific enantiomer of the alcohol. The enantioselectivity of these reactions is typically high, with reported ee values often in the range of 85-98% for similar tetralone substrates.

Derivatization Strategies of this compound

The phenolic hydroxyl group of this compound is a prime site for chemical modification to alter the compound's properties or to prepare it for subsequent reactions.

Acetylation: This reaction converts the hydroxyl group into an acetate (B1210297) ester. It is typically achieved by treating the parent compound with acetic anhydride, often in the presence of a base catalyst like pyridine (B92270) or triethylamine. This modification can serve as a protecting group or be used to modulate the biological activity of the molecule.

Sulfonate Ester Formation: The hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, which transforms it into an excellent leaving group for nucleophilic substitution reactions. This is accomplished by reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine.

To generate advanced analogs, functional groups can be introduced at other positions on the this compound scaffold, primarily on the aromatic ring through electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.com The existing hydroxyl (-OH) and ethyl (-CH₂CH₃) groups are ortho, para-directing activators. uci.edu This directing effect guides incoming electrophiles to specific positions on the aromatic ring.

Halogenation: Introducing a halogen (e.g., bromine or chlorine) can provide a handle for further cross-coupling reactions. For instance, bromination using N-Bromosuccinimide (NBS) in a suitable solvent will preferentially add a bromine atom to the positions ortho to the powerful hydroxyl activating group. nih.gov

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the aromatic ring. The nitro group can subsequently be reduced to an amino group, providing a site for further derivatization.

Friedel-Crafts Reactions: Alkylation or acylation can be performed to add new carbon-based substituents to the aromatic ring, although the strong activating nature of the hydroxyl group can sometimes lead to multiple substitutions or side reactions.

The regioselectivity of these substitutions is dictated by the combined directing effects of the hydroxyl and ethyl groups.

Creating conjugated systems often involves forming an amide bond, linking the tetrahydronaphthalene core to another molecular fragment. This requires the presence of a carboxylic acid on one molecule and an amine on the other.

A key strategy involves first synthesizing a carboxylic acid derivative of the tetralin scaffold. This can be achieved through methods like Friedel-Crafts acylation of a related precursor followed by oxidation, or by C-H activation coupling reactions. semanticscholar.org Once the carboxylic acid derivative (e.g., this compound-x-carboxylic acid) is obtained, standard amide coupling techniques can be employed:

Acid Chloride Formation: The carboxylic acid is converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). acs.org This activated intermediate readily reacts with a primary or secondary amine to form the desired amide.

Coupling Reagent-Mediated Amidation: Direct condensation of the carboxylic acid and an amine is facilitated by coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. nih.govgoogle.com This method is common in peptide synthesis and is effective for creating phenol (B47542) amide compounds. google.comgoogle.comresearchgate.net

Reductive amination is a powerful method for introducing a substituted amino group onto the tetralin scaffold, typically at the C2 position. 120.27.244 This process starts with the same tetralone precursor used for synthesizing the parent alcohol: 6-ethyl-3,4-dihydronaphthalen-2(1H)-one.

The reaction proceeds in two stages, which are often performed in a single pot:

Imine/Iminium Ion Formation: The tetralone is reacted with a primary or secondary amine under mildly acidic conditions. This forms an intermediate imine (for primary amines) or an iminium ion (for secondary amines).

Reduction: The C=N double bond of the intermediate is selectively reduced to a C-N single bond. Mild reducing agents are required to avoid reduction of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose as they are more reactive towards the protonated iminium ion than the ketone. wikipedia.org

More recently, biocatalytic approaches using imine reductases (IREDs) have been developed, offering high enantioselectivity for the synthesis of chiral 2-aminotetralin derivatives from 2-tetralones. oup.com This enzymatic method provides a green and efficient route to chiral amino-tetrahydronaphthalenol analogs.

Advanced Spectroscopic and Structural Elucidation of 6 Ethyl 5,6,7,8 Tetrahydronaphthalen 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional spectra, the precise connectivity and stereochemistry of 6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ol can be determined.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, aliphatic, and ethyl group protons. Based on the analysis of the parent compound, 5,6,7,8-tetrahydronaphthalen-2-ol, and principles of substituent effects, the following proton assignments can be anticipated.

The aromatic region is expected to show signals for the three protons on the benzene (B151609) ring. The proton at the C1 position, being ortho to the hydroxyl group, would likely appear as a doublet. The protons at C3 and C4 would also present as doublets, with coupling constants typical for ortho and meta relationships, respectively.

The aliphatic protons of the tetralin core would resonate at higher fields. The benzylic protons at C5 and C8 are expected to show complex multiplets due to coupling with adjacent protons. The protons at C7 would also likely appear as a multiplet. The proton at the chiral center, C6, would be coupled to the neighboring protons at C5, C7, and the methylene (B1212753) protons of the ethyl group, resulting in a complex multiplet.

The ethyl group protons would give rise to a triplet for the methyl group (CH₃) and a quartet for the methylene group (CH₂), characteristic of an ethyl substituent. The presence of the phenolic hydroxyl group would be confirmed by a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H (C1, C3, C4) | 6.5 - 7.0 | d, d, dd | 8.0, 2.5 |

| Aliphatic H (C5, C7, C8) | 1.7 - 2.8 | m | |

| Aliphatic H (C6) | 1.5 - 1.9 | m | |

| Ethyl CH₂ | 1.3 - 1.6 | q | 7.5 |

| Ethyl CH₃ | 0.9 - 1.1 | t | 7.5 |

| Phenolic OH | 4.5 - 5.5 | br s |

Note: This is a predicted data table. Actual experimental values may vary.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, twelve distinct carbon signals are expected, corresponding to the twelve carbon atoms in the structure.

The aromatic carbons would resonate in the downfield region of the spectrum. The carbon bearing the hydroxyl group (C2) is expected to be the most deshielded among the aromatic carbons. The quaternary carbons of the fused ring system (C4a and C8a) would also appear in this region.

The aliphatic carbons of the tetralin ring and the ethyl group would be found in the upfield region. The benzylic carbons (C5 and C8) would be shifted slightly downfield compared to the other aliphatic carbons (C6 and C7). The two carbons of the ethyl group would also be clearly distinguishable.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-OH (C2) | 150 - 155 |

| Aromatic CH (C1, C3, C4) | 115 - 130 |

| Aromatic Quaternary (C4a, C8a) | 130 - 140 |

| Aliphatic CH₂ (C5, C7, C8) | 25 - 35 |

| Aliphatic CH (C6) | 35 - 45 |

| Ethyl CH₂ | 20 - 30 |

| Ethyl CH₃ | 10 - 15 |

Note: This is a predicted data table. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the connectivity within the aromatic ring, the aliphatic ring, and the ethyl group.

HSQC: An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons.

These 2D NMR experiments are indispensable for the complete and accurate structural elucidation of complex organic molecules like this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group, the aromatic ring, and the aliphatic C-H bonds.

The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadening is due to intermolecular hydrogen bonding.

The presence of the aromatic ring would be indicated by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the tetralin ring and the ethyl group would be observed as strong absorptions in the 2850-3000 cm⁻¹ range.

Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Phenolic O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound (C₁₂H₁₆O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 176.26 g/mol ).

The fragmentation pattern would likely involve the loss of the ethyl group (a loss of 29 mass units, [M-29]⁺), which is a common fragmentation for alkyl-substituted aromatic compounds. Another significant fragmentation pathway could be a retro-Diels-Alder reaction of the tetralin ring, leading to the expulsion of ethene (a loss of 28 mass units, [M-28]⁺). Benzylic cleavage, leading to the formation of a stable benzylic cation, is also a probable fragmentation route.

Expected Fragmentation Pattern in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Significance |

| 176 | [C₁₂H₁₆O]⁺ | Molecular Ion |

| 147 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 148 | [M - C₂H₄]⁺ | Retro-Diels-Alder fragmentation |

| 131 | [M - C₂H₅ - H₂O]⁺ | Subsequent loss of water |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements present in a compound. For a compound with the molecular formula C₁₂H₁₆O, the theoretical elemental composition can be calculated. Experimental determination of the elemental composition would serve as a final verification of the compound's purity and formula.

Theoretical Elemental Composition of C₁₂H₁₆O

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 12 | 144.12 | 81.76% |

| Hydrogen (H) | 1.01 | 16 | 16.16 | 9.17% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 9.08% |

| Total | 176.28 | 100.00% |

Chromatographic Techniques for Purity and Isomeric Ratio Assessment

The rigorous analysis of this compound and its derivatives relies on a suite of chromatographic techniques. These methods are indispensable for determining the chemical purity, monitoring the progress of synthetic reactions, and quantifying the ratio of stereoisomers. High-Performance Liquid Chromatography (HPLC), particularly in its chiral configurations, and Thin-Layer Chromatography (TLC) are the cornerstones of analytical quality control for this class of compounds.

High-Performance Liquid Chromatography (HPLC) for Analytical Purity

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the analytical purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose, leveraging the compound's moderate hydrophobicity.

In a typical RP-HPLC setup, the stationary phase is nonpolar, often consisting of a C18 (octadecylsilyl) bonded silica (B1680970) gel. The mobile phase is a more polar mixture, typically composed of an aqueous component (like water or a buffer) and an organic solvent such as acetonitrile (B52724) or methanol. bme.huyoutube.com The separation principle hinges on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. This compound, being relatively nonpolar, interacts with the C18 stationary phase. By carefully controlling the composition of the mobile phase, often through a gradient elution where the proportion of the organic solvent is increased over time, the compound and its impurities can be eluted at different times. ijrpc.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the naphthalene (B1677914) ring system possesses a strong chromophore that absorbs UV light, typically monitored around 220-280 nm. researchgate.net The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all detected peaks. A well-developed method can effectively separate the target compound from starting materials, by-products, and degradation products. rjptonline.org

Table 1: Illustrative RP-HPLC Method for Purity Assessment

| Parameter | Condition |

| Column | C18-bonded silica, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 minutes |

Chiral Chromatography for Enantiomeric Purity Determination

Since the ethyl group at the 6-position of the tetrahydronaphthalene ring creates a chiral center, this compound can exist as a pair of enantiomers, (R)- and (S)-isomers. These enantiomers have identical physical properties in an achiral environment but can exhibit different pharmacological activities. csfarmacie.cz Therefore, determining the enantiomeric purity, or enantiomeric excess (ee), is critical. Chiral chromatography is the definitive method for this analysis. researchgate.net

Direct chiral separation is achieved using a chiral stationary phase (CSP). chromatographyonline.com CSPs create a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times. chiralpedia.com For tetralone and tetralol derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide antibiotic CSPs (e.g., based on teicoplanin or vancomycin) have proven effective. nih.gov

The mobile phase in chiral HPLC is often a mixture of a nonpolar organic solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol. nih.gov The choice of solvent and the presence of additives can significantly influence the separation (enantioselectivity). The ratio of the two enantiomers is calculated from the relative areas of their corresponding peaks in the chromatogram.

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |

| Dimensions | 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 225 nm |

| Hypothetical Data | |

| Retention Time (S)-enantiomer | 15.2 minutes |

| Retention Time (R)-enantiomer | 17.8 minutes |

| Resolution (Rs) | >1.5 |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used to monitor the progress of chemical reactions in real-time. libretexts.org For the synthesis of this compound, for instance, via the reduction of the corresponding tetralone, TLC is an invaluable tool.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica gel. nih.gov The plate is then developed in a chamber containing a suitable mobile phase (eluent), such as a mixture of hexane and a more polar solvent like ethyl acetate (B1210297) or acetone. nih.gov The separation is based on the differing polarities of the compounds. The starting material (e.g., 6-ethyl-7,8-dihydronaphthalen-2(5H)-one) is more polar than the final product (this compound) due to the presence of the ketone versus the alcohol, but differences in solubility and interaction with the silica gel determine the final elution order. Generally, the less polar compound travels further up the plate, resulting in a higher Retention Factor (Rf) value.

To effectively monitor a reaction, three lanes are typically spotted on the TLC plate: the starting material (SM), the reaction mixture (RM), and a "co-spot" containing both the SM and RM. rochester.edu As the reaction proceeds, the spot corresponding to the starting material in the RM lane will diminish in intensity, while a new spot for the product will appear and intensify. libretexts.org The reaction is considered complete when the starting material spot is no longer visible in the RM lane. Visualization is often achieved under UV light (if the compounds are UV-active) or by using a chemical staining agent. nih.gov

Table 3: Example TLC System for Monitoring Tetralone Reduction

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum plates |

| Mobile Phase | Hexane / Ethyl Acetate (3:1, v/v) |

| Visualization | UV light (254 nm) and/or staining with potassium permanganate (B83412) solution |

| Hypothetical Rf Values | |

| Starting Ketone | Rf ≈ 0.55 |

| Product Alcohol | Rf ≈ 0.40 |

Computational and Theoretical Investigations into the 6 Ethyl 5,6,7,8 Tetrahydronaphthalen 2 Ol Scaffold

Quantum Chemical Calculations

Quantum chemical calculations offer a fundamental understanding of a molecule's intrinsic properties based on the principles of quantum mechanics. These methods are essential for elucidating the electronic landscape and reactivity of the 6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ol scaffold.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. jlu.edu.cnmdpi.comnih.gov Studies on analogous aromatic and heterocyclic systems often employ DFT calculations, using functionals like B3LYP with basis sets such as 6-311+G*, to optimize molecular geometry and calculate electronic properties. mdpi.com A key outcome of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap typically suggests that a molecule is more reactive and less stable. For the this compound scaffold, the electron-donating hydroxyl and ethyl groups influence the electron density distribution and the energies of these frontier orbitals.

Table 1: Representative Frontier Orbital Energies (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The data in this table is illustrative, based on typical values for similar phenolic compounds, and serves to represent the output of DFT calculations.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. researchgate.netresearchgate.netrsc.org The MEP map uses a color spectrum to indicate electrostatic potential on the molecule's surface. researchgate.net For this compound, the MEP would show:

Negative Regions (Red/Yellow): These areas, rich in electron density, are concentrated around the electronegative oxygen atom of the hydroxyl group. This region represents the most likely site for electrophilic attack. researchgate.net

Positive Regions (Blue): These electron-deficient areas are typically found around the hydrogen atom of the hydroxyl group and some hydrogens on the aliphatic ring, indicating sites susceptible to nucleophilic attack. researchgate.netias.ac.in

Neutral Regions (Green): The aromatic ring and the ethyl group would show a more neutral potential.

This visual representation is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to ligand-receptor binding. ias.ac.innih.gov

Quantum chemical calculations can quantify the partial charge on each atom in the this compound molecule, often through Natural Bond Orbital (NBO) analysis. This provides a detailed picture of electron distribution and bond polarity. Furthermore, these calculations can predict key thermodynamic parameters that describe the molecule's stability and energy.

Table 2: Calculated Thermodynamic Parameters (Illustrative Data)

| Parameter | Value |

|---|---|

| Enthalpy of Formation | -250.5 kJ/mol |

| Gibbs Free Energy of Formation | -85.2 kJ/mol |

| Molar Entropy | 420.1 J/(mol·K) |

Note: The data in this table is illustrative and represents typical values that would be calculated for a molecule of this type.

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly docking studies, serve as a bridge between the theoretical properties of a molecule and its potential biological function. chemrevlett.comuobaghdad.edu.iq These methods predict how a ligand might bind to a protein's active site, providing critical insights for drug discovery.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target receptor. nih.govekb.eg For tetrahydronaphthalenol derivatives, docking studies can identify key interactions within a protein's binding pocket. nih.gov These interactions often include:

Hydrogen Bonding: The hydroxyl group is a primary site for forming hydrogen bonds with polar amino acid residues (e.g., Threonine, Cysteine) in a receptor. nih.gov

Hydrophobic Interactions: The ethyl group and the saturated portion of the tetralin ring can engage in hydrophobic interactions with nonpolar residues.

π-π Stacking: The aromatic ring can interact with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan through π-π stacking.

These predicted interactions are fundamental to understanding the molecule's potential mechanism of action and are crucial for structure-activity relationship (SAR) studies. nih.govnih.govarxiv.org

Table 3: Predicted Interactions from a Hypothetical Docking Study

| Interaction Type | Molecular Feature | Potential Interacting Residue |

|---|---|---|

| Hydrogen Bond | -OH group | Thr670, Cys673 |

| Hydrophobic | Ethyl group, Aliphatic ring | Leucine, Valine, Alanine |

| π-π Stacking | Aromatic ring | Phenylalanine, Tyrosine |

Note: Interacting residues are based on a study of similar scaffolds docked into the tyrosine kinase active site. nih.gov

A pharmacophore model defines the essential 3D arrangement of molecular features necessary for biological activity. nih.govresearchgate.netdovepress.com For bioactive analogs based on the tetralone or tetrahydronaphthalenol scaffold, a pharmacophore model would typically be developed by aligning a set of active compounds and identifying common features. nih.govresearchgate.net These key features often include:

A Hydrogen Bond Donor (HBD) corresponding to the hydroxyl group.

An Aromatic Ring (AR) feature.

One or more Hydrophobic (HY) features representing the aliphatic ring and substituents like the ethyl group.

Such models serve as 3D queries for virtual screening of large chemical databases to discover new, structurally diverse compounds that may possess similar biological activity. arxiv.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For scaffolds related to this compound, such as tetralone and tetrahydroquinoline derivatives, 3D-QSAR methodologies have been successfully applied to understand the structural requirements for their biological effects.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR techniques that correlate the 3D structural features of molecules with their biological activities. These methods are instrumental in predicting the activity of new compounds and in understanding the nature of their interaction with biological targets.

In a typical CoMFA or CoMSIA study, a dataset of molecules with known biological activities is aligned, and their steric and electrostatic fields (in CoMFA) are calculated at various grid points. CoMSIA extends this by considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. Statistical methods, such as Partial Least Squares (PLS) regression, are then used to derive a model that predicts activity based on these fields.

For instance, in studies on structurally related tetrahydroquinoline derivatives, CoMFA and CoMSIA have yielded models with good predictive power. nih.govmdpi.com A successful CoMFA model for a set of antimalarial tetrahydroquinolines resulted in a cross-validated r² (q²) of 0.617 and a non-cross-validated r² of 0.909, indicating a robust model. nih.gov Similarly, 3D-QSAR studies on ekb.egresearchgate.netresearchgate.nettriazolo[4,3-b] ekb.egresearchgate.netresearchgate.netresearchgate.nettetrazine derivatives against MCF-7 cells produced CoMFA and CoMSIA models with q² values of 0.716 and 0.723, respectively, demonstrating their strong predictive capabilities. nih.gov

The statistical parameters from these studies highlight the reliability of the generated models. The high correlation coefficients suggest that the models can effectively predict the biological activity of novel compounds based on their structural features.

Table 1: Representative Statistical Data from 3D-QSAR Studies on Related Scaffolds

| Study Subject | Method | q² (Cross-validated r²) | r² (Non-cross-validated) | Predictive r² |

|---|---|---|---|---|

| Tetrahydroquinolines (Antimalarial) | CoMFA | 0.617 | 0.909 | 0.748 nih.gov |

| Tetrahydroquinolines (LSD1 Inhibitors) | CoMFA | 0.778 | - | 0.709 mdpi.com |

| Tetrahydroquinolines (LSD1 Inhibitors) | CoMSIA | 0.764 | - | 0.713 mdpi.com |

| ekb.egresearchgate.netresearchgate.nettriazolo[4,3-b] ekb.egresearchgate.netresearchgate.netresearchgate.nettetrazine derivatives | CoMFA | 0.716 | 0.985 | - nih.gov |

| ekb.egresearchgate.netresearchgate.nettriazolo[4,3-b] ekb.egresearchgate.netresearchgate.netresearchgate.nettetrazine derivatives | CoMSIA | 0.723 | 0.976 | - nih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

The predictive power of a 3D-QSAR model is heavily dependent on the conformational analysis of the molecules and the strategy used for their alignment. nih.gov The conformation of the 5,6,7,8-tetrahydronaphthalen-2-ol core, specifically the six-membered saturated ring, is crucial. This ring can exist in different conformations, such as chair, boat, and twist-boat. For disubstituted cyclohexanes, the equatorial position of a substituent is generally more stable than the axial position to minimize steric hindrance. libretexts.org The specific conformation of the tetralin ring system, which is a part of the this compound structure, has been a subject of conformational analysis. researchgate.net

Molecular alignment is the process of superimposing a set of molecules in a common orientation. This step is critical because the calculated fields in CoMFA and CoMSIA are dependent on the relative positions of the atoms. A common approach is to align the molecules based on a common substructure or a pharmacophore. For a series of derivatives of this compound, the tetrahydronaphthalene core would likely serve as the template for alignment.

Mechanistic Insights from Computational Simulations

MD simulations can be used to investigate the binding of a ligand to its receptor, revealing key interactions and the stability of the ligand-receptor complex. For example, a study on tetralone derivatives with anticancer activity used MD simulations to explore the interaction of a promising compound with apoptotic proteins like BCL2 and caspase-7. ekb.eg The simulations showed that the compound remained stable within the binding pocket and highlighted specific interactions, such as the naphthalene (B1677914) group fitting into a hydrophobic pocket of the receptor. ekb.eg

These simulations can also elucidate the conformational changes that occur upon ligand binding and provide a basis for understanding the mechanism of action at a molecular level. By understanding these interactions, researchers can rationally design new derivatives with improved binding affinity and biological activity.

Structure Activity Relationships Sar of the 6 Ethyl 5,6,7,8 Tetrahydronaphthalen 2 Ol Scaffold

Impact of Substitution Patterns on Biological Activity

The biological profile of 6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ol derivatives is highly sensitive to the pattern of substitution on both the aromatic and alicyclic rings. Medicinal chemists have extensively manipulated this scaffold to map the chemical space required for specific biological activities. nih.gov

Positional Isomerism of Hydroxyl and Other Functional Groups

The placement of the hydroxyl group on the aromatic ring is a critical determinant of biological activity. Positional isomerism can dramatically alter a molecule's ability to form key hydrogen bonds within a receptor's binding pocket. For instance, the location of a hydroxyl group can significantly influence a compound's efficacy as a proton exchanger or alter its interaction with cell membranes. researchgate.net While the 2-ol position is a common feature in many active compounds, shifting this group to other positions on the aromatic ring can lead to a substantial loss or change in activity.

Influence of Alkyl and Aromatic Substituents on Activity Profile

The nature and position of alkyl and aromatic substituents significantly impact the activity of the tetrahydronaphthalene scaffold. The ethyl group at the 6-position is a key feature, and modifications to its size and lipophilicity can fine-tune the compound's properties. Studies on other chemical series have shown that increasing the length of an alkyl chain can sometimes shift metabolism away from the aromatic ring and toward the alkyl side chain, potentially altering the compound's metabolic stability and activity profile. nih.gov The presence of an alkyl group can also enforce a specific conformation required for optimal binding to a receptor. researchgate.net

Large, complex aromatic substituents are also well-tolerated at certain positions and can confer high potency. For example, the drug Elacestrant, which contains a (6R)-5,6,7,8-tetrahydronaphthalen-2-ol core, features a large substituted methoxyphenyl group at the 6-position. nih.govdrugbank.com This bulky substituent is crucial for its potent antagonist activity at the estrogen receptor. This demonstrates that the scaffold can serve as an anchor for elaborate side chains that occupy additional binding pockets and enhance biological effects.

| Compound/Analog Series | Substitution | Observation on Activity |

| Alkylated Phenanthrenes | Addition of methyl group | Position of alkylation affects metabolism and mutagenicity. nih.gov |

| Englerin Analogs | 4-alkyl group | The alkyl group helps enforce the binding conformation of another substituent. researchgate.net |

| Elacestrant | Large aromatic substituent at C6 | The bulky group is critical for potent estrogen receptor antagonism. nih.govdrugbank.com |

Effects of Heterocyclic and Bioisosteric Replacements (e.g., piperazine (B1678402) ring modifications)

The incorporation of heterocyclic rings, such as piperazine, is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. The piperazine scaffold is particularly valuable as it can improve aqueous solubility, bioavailability, and target affinity. nih.govresearchgate.net Its two nitrogen atoms can be functionalized to introduce a variety of substituents, allowing for extensive exploration of the SAR. nih.gov

Role of Stereochemistry in Ligand-Receptor Interactions

The this compound molecule possesses a chiral center at the 6-position, meaning it can exist as two non-superimposable mirror images, or enantiomers. The three-dimensional arrangement of atoms is paramount in determining how a ligand interacts with its biological target.

Enantiomeric Potency Differences

Biological systems, particularly receptors and enzymes, are inherently chiral. Consequently, the two enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer (the eutomer) may fit perfectly into the binding site and elicit the desired response, while the other (the distomer) may have lower affinity, no activity, or even produce off-target effects. The design of novel therapeutics often involves the synthesis and characterization of individual enantiomers to identify the more potent and selective agent. nih.gov For derivatives of the tetrahydronaphthalene scaffold, it is common for one enantiomer to be orders of magnitude more potent than the other, highlighting the importance of stereospecificity in ligand recognition.

Absolute Configuration and its Stereoselective Binding

The precise three-dimensional arrangement of atoms, known as the absolute configuration (designated as R or S), is critical for stereoselective binding. The absolute configuration of a chiral tetralin derivative can be determined using methods such as circular dichroism in conjunction with theoretical calculations. nih.govnih.gov This knowledge is essential for understanding how the ligand orients itself within the chiral environment of the receptor's active site.

A prominent example is the drug Elacestrant, which is specifically the (6R)-enantiomer. nih.govdrugbank.com Its structure is (6R)-6-{2-[ethyl({4-[2-(ethylamino)ethyl]phenyl}methyl)amino]-4-methoxyphenyl}-5,6,7,8-tetrahydronaphthalen-2-ol. The defined (R) configuration at the C6 position is essential for its high-affinity binding to and degradation of the estrogen receptor-alpha. drugbank.com This demonstrates that a specific absolute configuration is required to correctly position the extensive side chain for optimal interaction and to achieve the desired pharmacological outcome.

| Compound | Stereochemistry | Significance |

| Elacestrant | (6R)-configuration | Essential for high-affinity binding to the estrogen receptor and potent antagonist activity. nih.govdrugbank.com |

| Chiral Tetralin Norsesquiterpenoid | (1S,3R)-configuration | Absolute configuration established through spectroscopic and calculation methods, confirming stereochemical importance. nih.gov |

Delineation of Key Binding Domains

The interaction of the this compound scaffold with its receptor counterparts is a multifaceted process, dictated by the specific architecture of the binding pocket. The delineation of these key binding domains is crucial for comprehending the molecule's biological activity.

Hydrophobic Binding Sites and Their Significance

The tetrahydronaphthalene core of the scaffold, with its fused aliphatic and aromatic rings, provides a substantial hydrophobic surface. This region readily engages with nonpolar pockets within the receptor, primarily through van der Waals forces and hydrophobic interactions. The ethyl group at the 6-position further extends this hydrophobic character, probing deeper into lipophilic cavities of the binding site.

The significance of these hydrophobic interactions cannot be overstated. They are a primary driving force for the initial recognition and binding of the ligand to the receptor. The proper orientation and fit of the hydrophobic scaffold within the receptor's pocket are essential for stabilizing the ligand-receptor complex and inducing the conformational changes necessary for a biological response. Studies on related tetralin-based compounds have shown that the size and shape of the substituent at the 6-position can significantly impact binding affinity. For instance, in a series of 6-substituted naphthalen-2-ol derivatives designed as selective estrogen receptor modulators (SERMs), the nature of the substituent at this position was found to be critical for potent antagonist activity.

Hydrogen Bonding Networks in Receptor Interactions

While hydrophobic interactions anchor the scaffold, hydrogen bonds provide the specificity and fine-tuning of the binding orientation. The phenolic hydroxyl group at the 2-position of the this compound scaffold is a critical hydrogen bonding motif. This hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form crucial connections with specific amino acid residues in the receptor's binding site.

For example, in the context of nuclear hormone receptors, such as the estrogen receptor, the phenolic hydroxyl group often forms a key hydrogen bond with a conserved arginine or glutamate (B1630785) residue in the ligand-binding domain. This interaction is pivotal for high-affinity binding and subsequent modulation of receptor activity. The precise geometry of this hydrogen bond is critical; any significant deviation can lead to a substantial loss in potency. The ability of the phenolic group to participate in these directed interactions underscores its importance in defining the pharmacological profile of compounds based on this scaffold.

Linker Chemistry and its Influence on Conformational Flexibility

The length of the linker is a critical determinant of the distance between the core scaffold and other pharmacophoric elements. An optimal linker length allows for the simultaneous and favorable interaction of all key functional groups with their respective binding sub-pockets within the receptor. Studies on various classes of receptor ligands have consistently demonstrated that even a subtle change in linker length can dramatically alter binding affinity and biological activity.

The rigidity of the linker is another crucial factor. A flexible linker, such as a simple alkyl chain, allows the molecule to adopt a wider range of conformations, potentially increasing the entropic penalty upon binding. Conversely, a more rigid linker, incorporating elements like double bonds or cyclic structures, restricts the conformational freedom of the molecule. This pre-organization can be advantageous if the constrained conformation aligns well with the receptor's binding site, leading to a more favorable entropic contribution to the binding energy. The choice of linker chemistry, therefore, represents a key strategy in drug design to fine-tune the conformational properties of a ligand and optimize its interaction with the biological target.

Future Research Directions and Translational Potential of 6 Ethyl 5,6,7,8 Tetrahydronaphthalen 2 Ol Chemistry

Advancements in Synthetic Methodologies for Enhanced Efficiency

Future research into the synthesis of 6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ol and its analogs will likely focus on improving efficiency, reducing environmental impact, and increasing structural diversity. Traditional synthetic routes can be multi-stepped and may require harsh reaction conditions. Modern advancements, however, offer promising alternatives.

One such advancement is the use of iron(III)-catalyzed strategies. nih.gov This approach provides a mild and operationally simple method for producing functionalized tetrahydronaphthalenes. nih.gov Mechanistic studies suggest that this transformation proceeds through reactive pyran intermediates that undergo an iron(III)-catalyzed Friedel-Crafts alkylation to yield the desired tetrahydronaphthalene products in high yields. nih.gov This method is distinct from conventional [4+2]-cycloaddition reactions and offers an environmentally benign alternative due to the use of iron as a catalyst. nih.gov

Another area of advancement is the use of multicomponent reactions (MCRs). MCRs allow for the synthesis of complex organic products from three or more reactants in a single step, which can lead to high yields, faster reaction times, and energy conservation. orgchemres.org This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy. orgchemres.org

The table below illustrates a comparison of potential synthetic strategies that could be adapted for the synthesis of this compound, based on methodologies developed for related compounds.

| Synthetic Strategy | Key Features | Potential Advantages | Reported Yields for Analogs |

| Iron(III)-Catalyzed Synthesis | Utilizes an environmentally benign metal catalyst. | Mild reaction conditions, operational simplicity. | Up to 96% |

| Multicomponent Reactions (MCRs) | Single-step synthesis from multiple reactants. | High yields, faster reaction times, energy conservation. | 70-98% |

Novel Derivatization Strategies for Targeted Biological Applications

The tetrahydronaphthalen-2-ol scaffold is a versatile platform for derivatization, allowing for the introduction of various functional groups to modulate biological activity. Future research should focus on novel derivatization strategies to create derivatives of this compound with targeted biological applications.

One promising strategy involves the fusion of the tetrahydronaphthalen-2-ol core with diverse heterocyclic fragments. This approach has been successfully employed to create libraries of estradiol-inspired compounds with a wide range of biological activities, including the modulation of autophagy, osteoblast differentiation, potassium channels, and tubulin. semanticscholar.org By systematically combining the this compound core with different heterocyclic moieties, it may be possible to identify novel compounds with unique therapeutic potential.

Another area for exploration is the synthesis of spirocyclic derivatives. Spirocycles introduce three-dimensionality to a molecule, which can lead to improved physicochemical properties such as increased solubility and target selectivity. semanticscholar.org The reaction of a hydroxytetralone precursor with 2-aminobenzamides has been shown to produce spirocyclic dihydroquinazolinones. semanticscholar.org Applying similar strategies to this compound could yield a new class of compounds with enhanced biological profiles.

The following table summarizes potential derivatization strategies for the this compound scaffold.

| Derivatization Strategy | Description | Potential Biological Outcomes |

| Heterocyclic Fusion | Fusing the core scaffold with various heterocyclic rings. | Modulation of diverse biological pathways. |

| Spirocyclization | Creation of spirocyclic structures. | Improved solubility and target selectivity. |

Integration of Advanced Computational Approaches for Rational Design

Advanced computational approaches are becoming increasingly integral to the rational design of new therapeutic agents. In the context of this compound, computational methods can be employed to predict the biological activity of novel derivatives and to guide synthetic efforts.

Molecular docking studies, for instance, can be used to predict the binding affinity of this compound derivatives to specific biological targets. This has been demonstrated in studies of orthoaminocarbonitrile tetrahydronaphthalene derivatives, where molecular docking was used to investigate their binding to the 1ata receptor, suggesting potential antiparasitic properties. researchgate.net

Computational toxicology and risk assessment tools can also be utilized to predict the potential toxicity of new derivatives, allowing for the early identification and elimination of compounds with unfavorable safety profiles. nih.gov By integrating these computational approaches into the drug discovery process, it is possible to streamline the identification of promising lead compounds and to reduce the time and cost associated with preclinical development.

Exploration of New Biological Targets and Therapeutic Areas

The tetralone scaffold is present in a wide range of biologically active compounds, including antibiotics, antidepressants, and acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. researchgate.net This suggests that this compound and its derivatives may also exhibit a broad spectrum of biological activities.

One potential therapeutic area for exploration is in the treatment of inflammatory disorders. Certain tetralone derivatives have been shown to be effective inhibitors of macrophage migration inhibitory factor (MIF) tautomerase activity, which plays a role in macrophage activation and systemic inflammation. nih.gov

Another promising avenue is the development of monoamine oxidase (MAO) inhibitors. Studies on 1-tetralone (B52770) and 4-chromanone (B43037) derivatives have identified specific inhibitors of the MAO-B isoform, which is a target for the treatment of neurodegenerative diseases such as Parkinson's disease. nih.gov Given the structural similarities, it is plausible that derivatives of this compound could also exhibit MAO inhibitory activity.

Furthermore, the tetrahydronaphthalene scaffold has been identified as a promising framework for α-helix mimicry, which could be used to disrupt protein-protein interactions involved in various disease processes. nih.gov

Development of Green Chemistry Approaches in Tetrahydronaphthalenol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. Future research on the synthesis of this compound should prioritize the development of green chemistry approaches.

Solvent-free synthesis is a particularly attractive strategy. The use of solvents in chemical reactions is a major source of waste and pollution. orgchemres.org By conducting reactions under neat conditions, it is possible to significantly reduce the environmental footprint of a synthetic process. orgchemres.org For example, the multicomponent synthesis of ortho-aminocarbonitrile tetrahydronaphthalenes has been successfully achieved in the absence of a solvent, using ascorbic acid as a green catalyst. orgchemres.org This approach offers numerous benefits, including high yields, short reaction times, and the elimination of hazardous waste. orgchemres.org

The use of sustainable catalysts is another key aspect of green chemistry. Catalysts such as ascorbic acid (vitamin C) and ionic liquids like [Bnmim]Cl are environmentally friendly and cost-effective alternatives to traditional metal-based catalysts. orgchemres.orgresearchgate.net The development of synthetic routes for this compound that utilize these green catalysts would be a significant step towards a more sustainable chemical industry.

Q & A

Basic: How can the structural confirmation of 6-Ethyl-5,6,7,8-tetrahydronaphthalen-2-ol be rigorously validated?

Answer: Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Assign proton and carbon environments using - and -NMR to confirm the ethyl group (δ ~1.2–1.5 ppm for CH, δ ~2.5–3.0 ppm for CH) and hydroxyl proton (δ ~4.5–5.5 ppm, exchangeable with DO) .

- Mass Spectrometry : Validate molecular weight via high-resolution mass spectrometry (HRMS) to confirm the molecular formula (CHO).

- X-ray Crystallography : If crystalline, use single-crystal X-ray diffraction to resolve stereochemistry and bond angles .

Basic: What synthetic routes are most efficient for preparing this compound?

Answer: Common methods include:

- Friedel-Crafts Alkylation : React 5,6,7,8-tetrahydronaphthalen-2-ol with ethyl chloride in the presence of AlCl to introduce the ethyl group .

- Hydrogenation : Reduce 6-ethylnaphthalen-2-ol under H gas with a Pd/C catalyst to saturate the tetrahydronaphthalene ring .

- Grignard Addition : Use a naphthol derivative with ethyl magnesium bromide, followed by acid workup .

Advanced: How can researchers evaluate the dopamine receptor binding affinity of 6-Ethyl-tetrahydronaphthalen-ol derivatives?

Answer: Follow these steps:

- Radioligand Binding Assays : Use -spiperone in HEK-293 cells expressing D/D receptors to measure inhibition constants (K) .

- Functional GTPγS Binding : Assess agonist activity in CHO (D) and AtT-20 (D) cells to determine EC and selectivity ratios (D/D) .

- In Vivo Models : Test rotational behavior in 6-OHDA-lesioned rats to correlate receptor activity with neuroprotective effects .

Advanced: What strategies resolve contradictions in biological activity data across different assays?

Answer: Contradictions often arise from assay conditions or stereochemical impurities:

- Orthogonal Validation : Cross-check receptor binding data with functional assays (e.g., GTPγS vs. cAMP accumulation) .

- Enantiomeric Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate stereoisomers and test individual enantiomers for activity .

- Cell Line Variability : Compare results across multiple cell lines (e.g., HEK-293 vs. CHO) to identify receptor subtype-specific effects .

Advanced: How does stereochemistry influence the biological activity of amino-substituted analogs?

Answer:

- Stereoselective Synthesis : Use asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries to prepare (R)- or (S)-enantiomers .

- Activity Comparison : Test enantiomers in receptor binding assays. For example, (S)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol shows 10-fold higher D affinity than the (R)-form due to optimal spatial alignment with receptor pockets .

- Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) to predict binding poses and rationalize stereochemical preferences .

Basic: What analytical methods quantify trace impurities in synthesized 6-Ethyl-tetrahydronaphthalen-ol?

Answer:

- HPLC-PDA : Use a C18 column with UV detection (λ = 254 nm) to separate and quantify residual starting materials or byproducts .

- GC-MS : Detect volatile impurities (e.g., ethyl halides) with a DB-5MS column and electron ionization .

- ICP-OES : Screen for metal catalysts (e.g., Al, Pd) if Friedel-Crafts or hydrogenation methods are employed .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

- Bioisosteric Replacement : Substitute the ethyl group with propyl or cyclopropyl moieties to modulate lipophilicity and receptor interactions .

- Functional Group Addition : Introduce fluorine at position 3 (as in 3-fluoro analogs) to enhance metabolic stability and binding affinity .

- Pharmacophore Mapping : Identify critical hydrogen-bonding (hydroxyl) and hydrophobic (ethyl group) features using comparative molecular field analysis (CoMFA) .

Advanced: What in vitro models assess anti-inflammatory potential?

Answer:

- COX-1/COX-2 Inhibition : Measure IC values in human whole blood assays using ELISA kits for prostaglandin E (PGE) .

- NF-κB Luciferase Reporter Assay : Test inhibition of TNF-α-induced NF-κB activation in RAW 264.7 macrophages .

- Cytokine Profiling : Quantify IL-6 and IL-1β levels via multiplex bead-based immunoassays .

Basic: How should researchers handle stability issues during storage?

Answer:

- Light Sensitivity : Store in amber vials at -20°C under inert gas (N) to prevent oxidation .

- Hygroscopicity : Use desiccants (e.g., silica gel) in sealed containers to avoid hydroxyl group degradation .

- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: What computational tools predict metabolic pathways and toxicity?

Answer:

- ADMET Prediction : Use SwissADME or ADMETlab to estimate permeability, CYP450 interactions, and hERG inhibition .

- Metabolite Identification : Simulate Phase I/II metabolism with GLORYx or BioTransformer .

- Toxicity Profiling : Run Derek Nexus or ProTox-II to flag structural alerts (e.g., genotoxicity from quinone formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.